Hdac8-IN-4
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Overview
Description
Hdac8-IN-4 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac8-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Hdac8-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological profiles .
Scientific Research Applications
Hdac8-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac8-IN-4 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 27 (H3K27), which are critical for regulating chromatin structure and gene transcription . The pathways involved in its mechanism of action include the modulation of transcriptional activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Hdac8-IN-4 is unique among HDAC inhibitors due to its high selectivity for HDAC8. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity for HDAC8.
Romidepsin: Another pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Entinostat: A selective inhibitor of HDAC1 and HDAC3, with limited activity against HDAC8.
The uniqueness of this compound lies in its ability to selectively target HDAC8, reducing the potential for off-target effects and improving its therapeutic profile .
Properties
Molecular Formula |
C17H14N2O2S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-hydroxy-3-[2-(phenylsulfanylmethyl)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2S2/c20-17(19-21)13-6-4-5-12(9-13)15-10-23-16(18-15)11-22-14-7-2-1-3-8-14/h1-10,21H,11H2,(H,19,20) |
InChI Key |
KWDXMPXINALNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=CS2)C3=CC(=CC=C3)C(=O)NO |
Origin of Product |
United States |
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